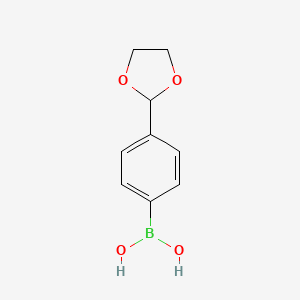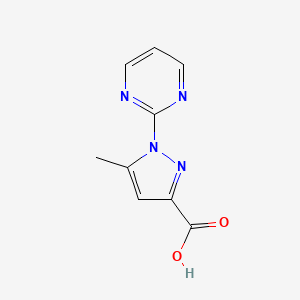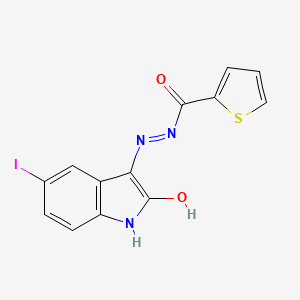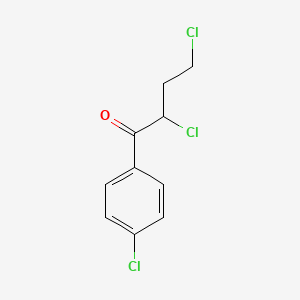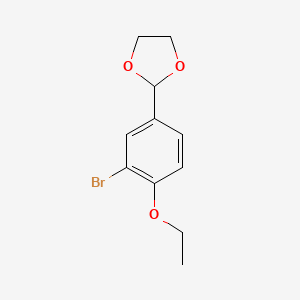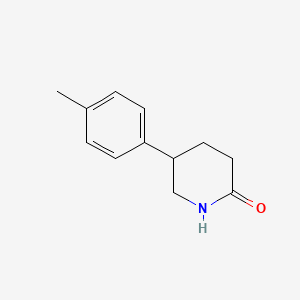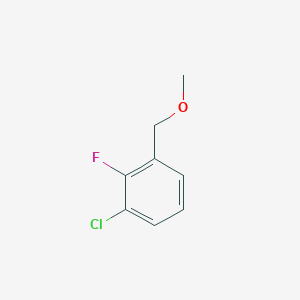
1-Chloro-2-fluoro-3-(methoxymethyl)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Chloro-2-fluoro-3-(methoxymethyl)benzene is a chemical compound with the CAS Number: 2484889-18-9 . It has a molecular weight of 174.6 and its IUPAC name is this compound . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H8ClFO/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4H,5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound is a liquid . Unfortunately, the web search results do not provide more detailed physical and chemical properties.Aplicaciones Científicas De Investigación
Synthesis of Fluorinated Compounds
A study by Patrick, Rogers, and Gorrell (2002) demonstrates the use of a derivative of 1-Chloro-2-fluoro-3-(methoxymethyl)benzene in the synthesis of 2-fluoro-3-methoxy-1,3-butadiene through heating in quinoline, showcasing its utility in generating compounds for cycloaddition reactions. This process highlights the chemical's role in facilitating the creation of fluorinated compounds with potential applications in pharmaceuticals and agrochemicals (Patrick et al., 2002).
Antimicrobial Activity
Liaras, Geronikaki, et al. (2011) explored the antimicrobial properties of compounds carrying fluoro, bromo, methoxy, nitro, methyl, and chloro groups on the benzene ring, including structures related to this compound. Their findings suggest that these compounds exhibit potent antimicrobial activity, underscoring the potential for developing new antimicrobial agents (Liaras et al., 2011).
Host-Guest Chemistry
Kou, Tao, et al. (2010) synthesized nonsymmetric pillar[5]arenes using a derivative similar to this compound. These compounds demonstrated the ability to encapsulate guest molecules, indicating their significance in the development of molecular recognition systems and potential applications in nanotechnology (Kou et al., 2010).
Photochemical Reaction Mechanisms
Wang, Guo, et al. (2021) conducted a study on the photocyclization reaction mechanisms of dibenzoylmethane (DBM) derivatives, including compounds structurally related to this compound. Their research provides insights into the photochemical behaviors of these compounds, which could inform the design of materials for optical and electronic applications (Wang et al., 2021).
Polymerization and Material Science
Abdelhamid, Abourahma, et al. (2021) explored the copolymerization of novel trisubstituted ethylenes, including halogen ring-disubstituted compounds similar to this compound, with styrene. This research has implications for the development of new materials with customized properties for applications in coatings, adhesives, and plastics (Abdelhamid et al., 2021).
Safety and Hazards
Propiedades
IUPAC Name |
1-chloro-2-fluoro-3-(methoxymethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClFO/c1-11-5-6-3-2-4-7(9)8(6)10/h2-4H,5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAKLZOBNHPNTIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=C(C(=CC=C1)Cl)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClFO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
174.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
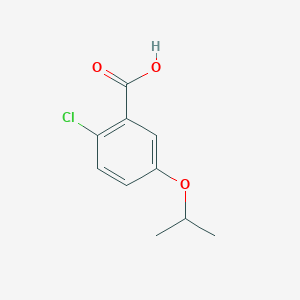
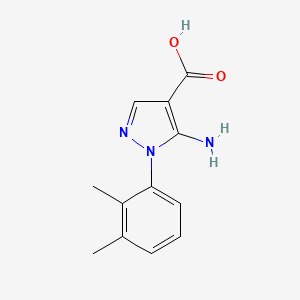
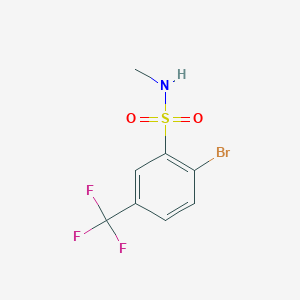
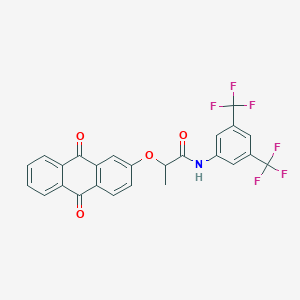
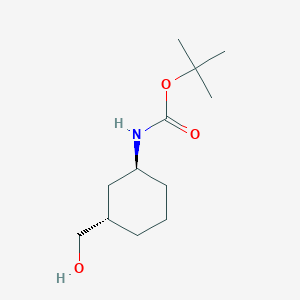
![7-Bromo-benzo[d]isothiazole-3-carboxylic acid methyl ester](/img/structure/B6357356.png)
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-3-(trifluoromethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B6357364.png)
